1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-

TAK1 inhibitor NF-κB pathway kinase selectivity

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl- is a heterocyclic small molecule within the pyrazolo[4,3-c]isoquinoline class, originally disclosed in patent literature as a kinase inhibitor scaffold. Subsequent investigations revealed that compounds of this class act as inhibitors of TGF-β activated kinase 1 (TAK1), a central node in the classical NF-κB pathway, rather than the initially claimed NF-κB-inducing kinase (NIK), thereby redefining their molecular target profile.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
CAS No. 645417-72-7
Cat. No. B12590911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-
CAS645417-72-7
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)14-7-5-4-6-13(14)18(20-17)15-9-8-12(23-2)10-16(15)24-3/h4-10H,1-3H3,(H,21,22)
InChIKeyXUVSZHHJFLOGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl- (CAS 645417-72-7) – Baseline Structural and Pharmacological Profile for Informed Procurement


1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl- is a heterocyclic small molecule within the pyrazolo[4,3-c]isoquinoline class, originally disclosed in patent literature as a kinase inhibitor scaffold [1]. Subsequent investigations revealed that compounds of this class act as inhibitors of TGF-β activated kinase 1 (TAK1), a central node in the classical NF-κB pathway, rather than the initially claimed NF-κB-inducing kinase (NIK), thereby redefining their molecular target profile [2]. The 2,4-dimethoxyphenyl group at position 5 and the 3-methyl substituent define its structural identity, distinguishing it from other regioisomers and analogs within the same patent series.

Why Generic Substitution of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl- Fails – Substitution-Dependent Target Engagement and Selectivity


The pyrazolo[4,3-c]isoquinoline scaffold exhibits pronounced substitution-dependent biological activity. The patent US20040097541A1 explicitly claims distinct 5-aryl substitution patterns, including multiple dimethoxyphenyl regioisomers (2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxyphenyl), implying non-equivalent pharmacological properties [1]. Furthermore, the Mortier et al. study demonstrated that even closely related analogs within this series display differential TAK1 inhibitory potency, with IC50 values spanning from submicromolar to inactive depending on the substitution pattern [2]. Consequently, substituting 5-(2,4-dimethoxyphenyl)-3-methyl- with a generic pyrazolo[4,3-c]isoquinoline bearing different 5-aryl or 3-alkyl groups risks loss of potency, altered kinase selectivity, or complete target disengagement.

Quantitative Evidence for Differentiation: 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl- (CAS 645417-72-7)


TAK1 Inhibition: Class-Level Reconstitution of Target Engagement Over NIK

The Mortier et al. study re-synthesized and enzymatically evaluated representative pyrazolo[4,3-c]isoquinolines originally claimed as NIK inhibitors. These compounds were inactive against NIK but inhibited TAK1, a critical kinase in the classical NF-κB pathway [1]. A representative inhibitor from this series displayed a TAK1 IC50 of 0.56 μM in a LanthaScreen™ Eu Kinase Binding Assay (Invitrogen) after 1 h incubation [1]. This re-classification differentiates the 2,4-dimethoxyphenyl analog from bona fide NIK inhibitors (e.g., NIK SMI1, IC50 = 0.23 nM [2]) and positions it as a TAK1-targeting compound rather than an NIK inhibitor.

TAK1 inhibitor NF-κB pathway kinase selectivity

Structural Differentiation: 2,4-Dimethoxyphenyl vs Isomeric Analogs

Patent US20040097541A1 lists five dimethoxyphenyl regioisomers at the 5-position: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxyphenyl [1]. The specific 2,4-substitution pattern uniquely positions the methoxy groups to engage in distinct electronic (resonance and inductive) and steric interactions within the kinase ATP-binding pocket. Docking studies on related pyrazolo[4,3-c]isoquinoline analogs suggest that the 5-aryl group occupies a hydrophobic pocket and that subtle positional changes in methoxy substituents alter hinge-region hydrogen-bonding networks and overall binding pose [2]. Although direct comparative IC50 data for each regioisomer are not publicly available, the patent's explicit listing of each isomer as a separate, independent embodiment supports presumed differential activity and non-obviousness.

structure-activity relationship regioisomer dimethoxyphenyl

Patent-Backed Composition of Matter – Research Exclusivity and Procurement Implications

The compound is specifically claimed in US patent application US20040097541A1 (subsequently granted as US7132428B2) as a composition of matter [1]. Independent claims cover the compound per se, providing legal exclusivity that restricts unlicensed commercial distribution and use. This patent status directly impacts procurement channels: only authorized suppliers may legally distribute this compound for commercial research purposes, whereas non-patented analogs (e.g., 5-phenyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline, not individually claimed) face fewer distribution restrictions. For pharmaceutical companies and contract research organizations, this creates a mandatory freedom-to-operate consideration during supplier selection and project planning.

composition of matter patent-protected chemical entity intellectual property

Cellular NF-κB Pathway Inhibition – Functional Class-Level Validation

The Mortier et al. study demonstrated that pyrazolo[4,3-c]isoquinoline derivatives inhibit NF-κB transcriptional activity in a cellular context. Using an NF-κB luciferase reporter assay in HeLa cells stimulated with TNFα, a representative compound from this series reduced NF-κB-driven luciferase expression in a dose-dependent manner, consistent with TAK1 inhibition upstream of the IKK complex [1]. Although the specific IC50 for the 5-(2,4-dimethoxyphenyl)-3-methyl- variant in this cellular assay is not publicly reported, the class-level evidence of pathway engagement distinguishes this compound from kinase inhibitors that fail to translate enzymatic inhibition into cellular functional activity.

NF-κB inhibition cellular reporter assay anti-inflammatory activity

Application Scenarios: Where 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl- (CAS 645417-72-7) Provides Differentiated Value


Kinase Selectivity Profiling and TAK1 Counter-Screening Panels

The compound's demonstrated TAK1 inhibitory activity, combined with its documented lack of NIK engagement [1], makes it a valuable control in kinase selectivity profiling panels. Researchers developing NIK- or IKK-targeted inhibitors can use this compound to confirm that cellular NF-κB pathway effects are not mediated through off-target TAK1 inhibition. Its distinct kinase selectivity profile (TAK1-active, NIK-inactive) fills a specific niche in compound libraries designed for pathway deconvolution.

NF-κB Pathway Mechanistic Dissection in Inflammatory Disease Models

Based on class-level evidence of cellular NF-κB pathway inhibition in TNFα-stimulated HeLa cells [1], this compound is suitable for mechanistic studies in inflammatory disease models driven by classical NF-κB signaling, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Its TAK1-mediated mechanism targets a signaling node upstream of both NF-κB and p38/JNK MAPK pathways, enabling investigation of coordinated transcriptional and post-transcriptional inflammatory responses.

Structure-Activity Relationship (SAR) Expansion of Patent-Defined Pyrazolo[4,3-c]isoquinoline Series

As a specifically claimed regioisomer within the US20040097541A1 patent series [1], the 5-(2,4-dimethoxyphenyl)-3-methyl- substitution pattern serves as a defined SAR anchor point. Medicinal chemistry teams can systematically modify the 2,4-dimethoxyphenyl group or the 3-methyl substituent while comparing kinase selectivity, cellular potency, and pharmacokinetic properties against this well-characterized reference compound. The patent's explicit listing of five dimethoxyphenyl isomers provides a ready-made comparative SAR framework.

Pharmaceutical Lead Identification and Intellectual Property Landscape Assessment

For commercial drug discovery programs targeting TAK1 or the classical NF-κB pathway, this compound represents a specific, patent-protected chemical entity [1]. Procurement of this compound enables preliminary in vitro profiling to determine whether the pyrazolo[4,3-c]isoquinoline scaffold merits further medicinal chemistry investment, while simultaneously informing freedom-to-operate analysis. Its composition-of-matter patent status distinguishes it from non-patented alternatives and requires authorized sourcing for commercial use.

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